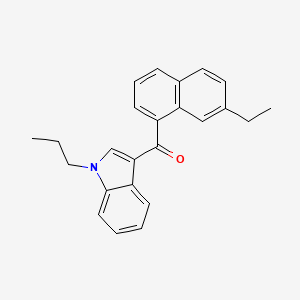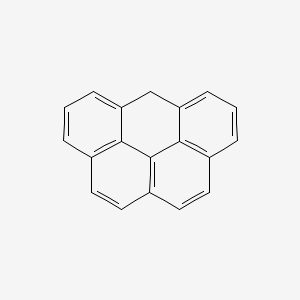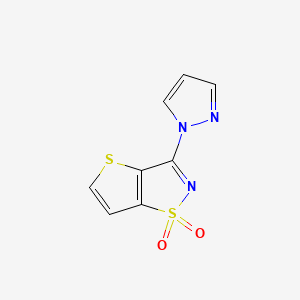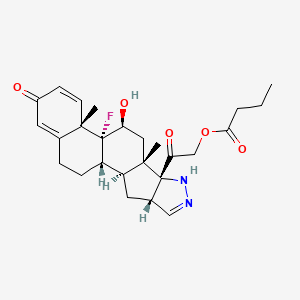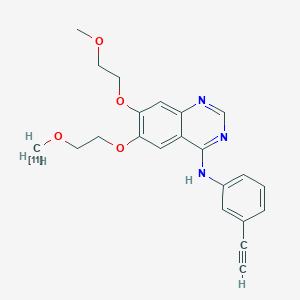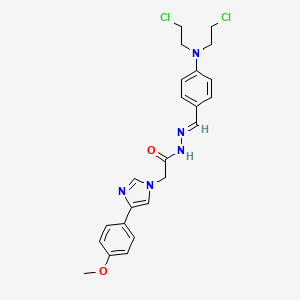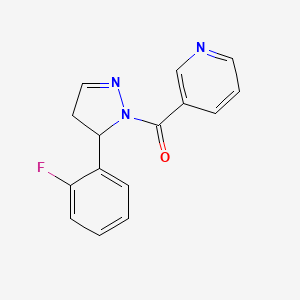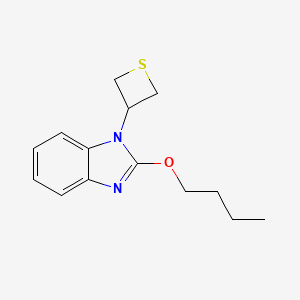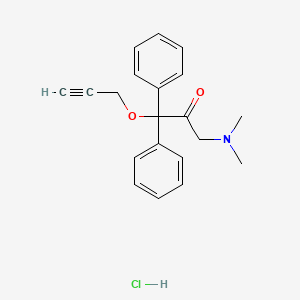
2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-(2-propynyloxy)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-(2-propynyloxy)-, hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a dimethylamino group, diphenyl groups, and a propynyloxy group, making it a versatile molecule in synthetic chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-(2-propynyloxy)-, hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Dimethylamino Group: This can be achieved by reacting a suitable precursor with dimethylamine under controlled conditions.
Introduction of Diphenyl Groups: This step often involves the use of Grignard reagents or other organometallic compounds to introduce the diphenyl groups.
Addition of the Propynyloxy Group: This can be done through nucleophilic substitution reactions, where a suitable leaving group is replaced by the propynyloxy group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-(2-propynyloxy)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-(2-propynyloxy)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-(2-propynyloxy)-, hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the diphenyl groups provide hydrophobic interactions. The propynyloxy group can act as a reactive site for further chemical modifications. These interactions enable the compound to modulate biological pathways and exhibit its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propanone, 1-(2-propynyloxy)-: This compound shares the propynyloxy group but lacks the dimethylamino and diphenyl groups.
1,3-Dioxolane, 2,4,5-trimethyl-: Although structurally different, this compound can undergo similar types of chemical reactions.
Uniqueness
The uniqueness of 2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-(2-propynyloxy)-, hydrochloride lies in its combination of functional groups, which provide a versatile platform for chemical modifications and applications in various fields.
Eigenschaften
CAS-Nummer |
85603-33-4 |
|---|---|
Molekularformel |
C20H22ClNO2 |
Molekulargewicht |
343.8 g/mol |
IUPAC-Name |
3-(dimethylamino)-1,1-diphenyl-1-prop-2-ynoxypropan-2-one;hydrochloride |
InChI |
InChI=1S/C20H21NO2.ClH/c1-4-15-23-20(19(22)16-21(2)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h1,5-14H,15-16H2,2-3H3;1H |
InChI-Schlüssel |
MJNDCTLXFMOBEY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OCC#C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


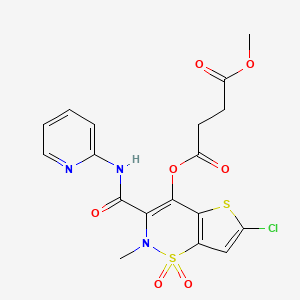

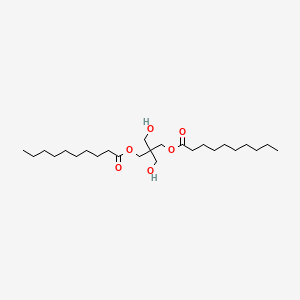
![N-(4-hydroxyphenyl)-2-[2-(4-methylbenzoyl)hydrazinyl]-2-oxoacetamide](/img/structure/B12720943.png)
